molecular formula C5H8 B126155 Vinylcyclopropane CAS No. 693-86-7

Vinylcyclopropane

Cat. No.: B126155
CAS No.: 693-86-7
M. Wt: 68.12 g/mol
InChI Key: YIWFBNMYFYINAD-UHFFFAOYSA-N
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Description

Vinylcyclopropane, also known as this compound, is an organic compound with the molecular formula C5H8. It consists of a cyclopropane ring with an ethenyl group attached to it. This compound is of interest due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry.

Mechanism of Action

Target of Action

Vinylcyclopropane, also known as Ethenylcyclopropane, primarily targets cyclopropane rings in organic compounds . The compound’s role is to facilitate the conversion of these cyclopropane rings into cyclopentene rings .

Mode of Action

The interaction of this compound with its targets results in a ring expansion reaction , known as the this compound rearrangement or this compound-cyclopentene rearrangement . This rearrangement can be thought of as either a diradical-mediated two-step and/or orbital-symmetry-controlled pericyclic process . The extent to which each of these mechanisms is operative is highly dependent on the substrate .

Biochemical Pathways

The this compound rearrangement affects the biochemical pathways involved in the formation of cyclic compounds. It exploits the reactivity of cyclopropyl groups adjacent to vinyl groups to undergo ring expansion reactions . This reactivity can be used to generate unusual cyclic compounds, such as cyclobutenes .

Pharmacokinetics

The compound’s ability to undergo rearrangement under certain conditions, such as heating , may influence its bioavailability.

Result of Action

The primary result of this compound’s action is the formation of cyclopentene rings from vinyl-substituted cyclopropane rings . This transformation increases the molecular complexity of the substrate, enabling the synthesis of more complex natural products .

Action Environment

The action of this compound is influenced by environmental factors such as temperature. For instance, the this compound rearrangement typically occurs under pyrolysis conditions, specifically at temperatures above 400 °C . The efficiency of the rearrangement and the stability of the resulting cyclopentene rings can be affected by these conditions .

Preparation Methods

Vinylcyclopropane can be synthesized through various methods. One common synthetic route involves the cleavage of methanol from (1,1-dimethoxyethyl)cyclopropane to yield (1-methoxyethenyl)cyclopropane, followed by further cleavage to produce ethenylcyclopropane . Industrial production methods may involve similar processes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

Vinylcyclopropane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution and ring-opening reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Vinylcyclopropane has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of cyclopropane derivatives and other complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into ethenylcyclopropane derivatives has potential implications for drug development and therapeutic applications.

    Industry: This compound is used in the production of polymers and other materials with unique properties

Comparison with Similar Compounds

  • Ethynylcyclopropane
  • Cyclopropylacetylene

Vinylcyclopropane’s unique structure and reactivity make it a valuable compound for various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its potential in research and development highlight its significance in the field of organic chemistry.

Properties

IUPAC Name

ethenylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8/c1-2-5-3-4-5/h2,5H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWFBNMYFYINAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219358
Record name Ethenylcyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

68.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693-86-7
Record name Ethenylcyclopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethenylcyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethenylcyclopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinylcyclopropane
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